molecular formula C25H22BrN5O6 B15042296 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide

2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B15042296
M. Wt: 568.4 g/mol
InChI Key: KSOGGRIPVOZVGB-KVSWJAHQSA-N
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Description

2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with bromine, cyano, methoxymethyl, and methyl groups, as well as an acetohydrazide moiety linked to a nitrobenzyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including bromination, cyanation, and methylation.

    Methoxymethylation: The intermediate is then treated with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide is condensed with 3-[(4-nitrobenzyl)oxy]benzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Condensation: The hydrazide moiety can participate in further condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

    Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are typically used for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide
  • 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C25H22BrN5O6

Molecular Weight

568.4 g/mol

IUPAC Name

2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-[3-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O6/c1-16-24(26)22(14-35-2)21(11-27)25(29-16)37-15-23(32)30-28-12-18-4-3-5-20(10-18)36-13-17-6-8-19(9-7-17)31(33)34/h3-10,12H,13-15H2,1-2H3,(H,30,32)/b28-12+

InChI Key

KSOGGRIPVOZVGB-KVSWJAHQSA-N

Isomeric SMILES

CC1=C(C(=C(C(=N1)OCC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C#N)COC)Br

Canonical SMILES

CC1=C(C(=C(C(=N1)OCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C#N)COC)Br

Origin of Product

United States

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